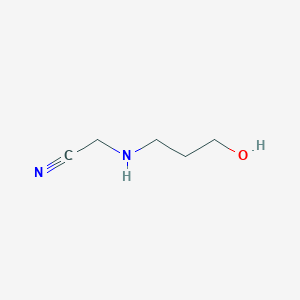

2-((3-Hydroxypropyl)amino)acetonitrile

Description

Propriétés

Formule moléculaire |

C5H10N2O |

|---|---|

Poids moléculaire |

114.15 g/mol |

Nom IUPAC |

2-(3-hydroxypropylamino)acetonitrile |

InChI |

InChI=1S/C5H10N2O/c6-2-4-7-3-1-5-8/h7-8H,1,3-5H2 |

Clé InChI |

BWTLEDIIZUOBQI-UHFFFAOYSA-N |

SMILES canonique |

C(CNCC#N)CO |

Origine du produit |

United States |

Méthodes De Préparation

Table 1: Reaction Conditions for Preparation via Glycolonitrile Route

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| (a) Amination | 3-Hydroxypropylamine + Glycolonitrile | Aqueous, RT to 65 °C, 2 h | Slight excess glycolonitrile preferred |

| (b) Hydrolysis | NaOH or KOH | 20–105 °C, 3 h | Ammonia liberated, monitored by NMR |

| (c) Further glycolonitrile addition | Glycolonitrile | 0–100 °C, 1.5–3.5 h | Optional for derivative synthesis |

This method yields the target compound with high conversion rates (>90%) and is scalable for industrial applications.

Preparation via N-Alkylation of Amino Alcohols Derived from Epichlorohydrin

Another synthetic route involves the preparation of amino alcohol intermediates from (S)-epichlorohydrin and phthalimide, followed by further elaboration to the target compound:

Step 1: Reaction of (S)-epichlorohydrin with phthalimide

(S)-Epichlorohydrin is reacted with phthalimide in isopropanol with potassium carbonate as a base under reflux for 5–7 hours. This forms a phthalimide-protected amino alcohol intermediate.Step 2: Deprotection and further reaction

The intermediate is treated with potassium carbonate in toluene under reflux to yield the free amino alcohol.Step 3: Conversion to 2-((3-Hydroxypropyl)amino)acetonitrile

The amino alcohol is then subjected to further transformations, including carbonylation and deprotection steps, to yield the desired compound.One-pot process:

The initial two steps can be combined into a one-pot process to improve yield (~59%) and reduce reaction time.

Table 2: Reaction Conditions for Epichlorohydrin Route

| Step | Reagents | Conditions | Yield / Notes |

|---|---|---|---|

| (1) Epichlorohydrin + Phthalimide | (S)-Epichlorohydrin, phthalimide, K2CO3, isopropanol | Reflux, 5–7 h | Intermediate formed, monitored by TLC |

| (2) Deprotection | K2CO3, toluene | Reflux, 7 h | Free amino alcohol obtained |

| (3) Further elaboration | CDI, hydrazine hydrate, acetylation reagents | Various, 35 °C to reflux | Final compound prepared |

This method is particularly useful for preparing enantiopure forms of the compound and related derivatives.

Alternative Synthetic Approaches and Catalytic Methods

Iron-catalyzed α-alkylation of nitriles:

Recent research has demonstrated the use of iron catalysts under blue-light irradiation to achieve chemoselective α-alkylation of nitriles, which could be adapted for the synthesis of 2-((3-Hydroxypropyl)amino)acetonitrile derivatives. This method involves mild conditions and offers good yields with high selectivity.Coupling reactions with amines:

N-alkylation and amide bond formation using carbodiimide coupling agents (e.g., N,N′-dicyclohexylcarbodiimide) and N-hydroxysuccinimide in organic solvents like acetonitrile have been reported for related hydroxypropyl amine derivatives, providing efficient routes to functionalized amino nitriles.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield / Notes |

|---|---|---|---|---|

| Glycolonitrile reaction | 3-Hydroxypropylamine + Glycolonitrile | Aqueous NaOH or acid hydrolysis, RT–105 °C | Simple, scalable, high conversion | >90% conversion reported |

| Epichlorohydrin route | (S)-Epichlorohydrin + Phthalimide | K2CO3, isopropanol/toluene, reflux | Enantiopure synthesis, one-pot possible | ~59% yield in one-pot process |

| Iron-catalyzed α-alkylation | Nitrile substrates + alkyl halides | Fe catalyst, blue light, mild base | Mild conditions, selective | Experimental, promising |

| Carbodiimide coupling | Amino alcohols + acid derivatives | DCC, NHS, acetonitrile, RT | Efficient amide bond formation | High yields in related systems |

Detailed Research Findings

The glycolonitrile method is well-documented in patent literature, showing that the reaction proceeds efficiently under mild aqueous conditions with good control over hydrolysis steps. The liberation of ammonia during hydrolysis is a key indicator of reaction progress and purity.

The epichlorohydrin-based synthesis provides access to chiral amino alcohol intermediates, which are valuable for pharmaceutical syntheses such as Linezolid. The one-pot process reduces purification steps and improves overall yield.

Recent catalytic methods using iron complexes under photochemical conditions offer innovative routes to functionalized nitriles, potentially applicable to 2-((3-Hydroxypropyl)amino)acetonitrile synthesis, though these are still under research and development.

Coupling methods using carbodiimide chemistry are versatile for modifying amino alcohols and nitriles, enabling the synthesis of derivatives with varied functional groups, which may be useful for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-((3-Hydroxypropyl)amino)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-((3-oxopropyl)amino)acetonitrile or 2-((3-carboxypropyl)amino)acetonitrile.

Reduction: Formation of 2-((3-hydroxypropyl)amino)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-((3-Hydroxypropyl)amino)acetonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

The mechanism of action of 2-((3-Hydroxypropyl)amino)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxypropyl group can enhance its solubility and reactivity, facilitating its incorporation into larger molecular structures.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Selected Analogues

Functional Group Influence on Reactivity

- Hydroxypropyl vs. Methoxypropyl: The presence of a hydroxyl group in 2-((3-Hydroxypropyl)amino)acetonitrile may confer higher polarity and hydrogen-bonding capacity compared to the methoxypropylsulfonyl group in 2-(3-methoxypropanesulfonyl)acetonitrile . This difference could impact solubility in aqueous systems and reactivity in nucleophilic reactions.

- Aminoacetonitrile vs. Sulfonylacetonitrile: The amino group in the target compound enables participation in Schiff base formation or condensation reactions, whereas the sulfonyl group in may enhance electrophilicity at the nitrile carbon.

Pharmacological and Industrial Relevance

- The triazole-acetamide derivative demonstrates kinase inhibitory activity, suggesting that hydroxypropylaminoacetonitrile could be tailored for similar biological targets.

- The liquid state of 2-(3-methoxypropanesulfonyl)acetonitrile facilitates its use in solution-phase reactions, whereas solid analogs like may require milling or sonication for homogeneity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.